Trimetaphosphate de sodium

Vue d'ensemble

Description

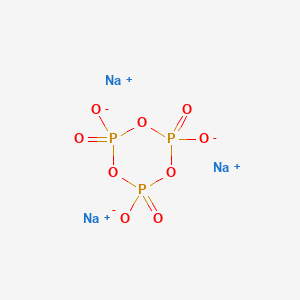

Le trimetaphosphate de sodium est un composé chimique de formule Na₃P₃O₉. Il s'agit de l'un des métaphosphates de sodium et du sel de sodium de l'acide trimétaphosphorique. Ce composé se présente généralement sous la forme d'un solide cristallin incolore ou blanc et est connu pour ses applications spécialisées dans diverses industries, notamment l'alimentation et la construction .

Voies de synthèse et conditions de réaction :

-

Chauffage du phosphate de sodium dihydrogéné : Le this compound est produit industriellement par chauffage du phosphate de sodium dihydrogéné à 550°C. Cette méthode, développée en 1955, implique la réaction suivante :

3NaH2PO4→Na3P3O9+3H2O

Le trimétaphosphate se dissout dans l'eau et est précipité par l'addition de chlorure de sodium, ce qui donne l'hexahydrate {_svg_2}.

-

Réaction thermique de l'acide orthophosphorique et du chlorure de sodium : Une autre méthode implique une réaction thermique de l'acide orthophosphorique et du chlorure de sodium à 600°C :

3NaH3PO4+3NaCl→Na3P3O9+3H2O+3HCl

Cette méthode produit également du trimétaphosphate de sodium de haute qualité {_svg_3}.

Types de réactions :

-

Hydrolyse : Le this compound subit une hydrolyse pour former du triphosphate de sodium acyclique :

Na3P3O9+H2O→H2Na3P3O10

-

Réactions d'ouverture de cycle : L'anion métatriphosphate peut subir des réactions d'ouverture de cycle par des nucléophiles aminés .

Réactifs et conditions courants :

Eau : Utilisée dans les réactions d'hydrolyse.

Amines : Utilisées dans les réactions d'ouverture de cycle.

Principaux produits :

Triphosphate de sodium : Formé par hydrolyse.

Composés acycliques : Formés par des réactions d'ouverture de cycle.

4. Applications de la recherche scientifique

Le this compound a une large gamme d'applications dans la recherche scientifique :

Industrie alimentaire : Utilisé comme agent de réticulation en chimie alimentaire et comme agent anti-tartre dans la distillation à flash multicouche de l'eau de mer.

Ingénierie biomédicale : Incorporé au développement d'hydrogels conducteurs interpenétrants pour des applications en ingénierie tissulaire.

5. Mécanisme d'action

Le mécanisme d'action du this compound implique sa capacité à former des liaisons croisées avec d'autres molécules. Dans les applications biomédicales, il améliore la conductivité et les propriétés mécaniques des hydrogels en formant des liaisons croisées physiques avec les polymères conducteurs . Dans l'emballage alimentaire, il améliore la résistance à la traction et les propriétés antibactériennes des films composites en établissant des interactions électrostatiques avec d'autres composés .

Composés similaires :

Triphosphate de sodium (Na₅P₃O₁₀) : Structure similaire mais diffère par le nombre d'unités de phosphate.

Tétraphosphate de sodium (Na₆P₄O₁₃) : Contient quatre unités de phosphate et a des applications différentes.

Unicité :

Applications De Recherche Scientifique

Sodium trimetaphosphate has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

Sodium trimetaphosphate (STMP) is a metaphosphate of sodium . It is primarily used in the food and construction industries . In the field of biomedical applications, STMP has been used as a crosslinking additive in the development of conductive hydrogels .

Mode of Action

STMP interacts with its targets through a process of crosslinking. For instance, in the development of conductive hydrogels, STMP is incorporated along with other additives such as glycerol. The addition of STMP allows sufficient physical crosslinking with the polymer, resulting in improved hydrogel conductivity, wettability, and rheological properties .

Biochemical Pathways

The primary biochemical pathway involving STMP is its role in the synthesis of ATP components. It has been suggested that STMP could have played a significant role in the early Earth’s biomolecule synthesis and phosphorylation . Various trimetaphosphate-mediated reaction pathways have been discussed, emphasizing the role of trimetaphosphate in prebiotic chemistry .

Pharmacokinetics

It is known that stmp is a colorless solid that is soluble in water but insoluble in alcohol . This solubility could potentially affect its bioavailability, but more research is needed to fully understand its pharmacokinetic properties.

Result of Action

The molecular and cellular effects of STMP’s action are primarily seen in its role as a crosslinking agent. For example, in the development of conductive hydrogels, the addition of STMP results in improved hydrogel conductivity, wettability, and rheological properties .

Action Environment

The action, efficacy, and stability of STMP can be influenced by various environmental factors. For instance, the synthesis of STMP from sodium chloride and orthophosphoric acid was found to be strongly influenced by the reaction temperature and the volume-mean diameter of sodium chloride . Additionally, the use of STMP in the development of conductive hydrogels showed that the concentration of STMP influenced the physical crosslinking with the polymer .

Analyse Biochimique

Biochemical Properties

It is known that Sodium trimetaphosphate can dissolve in water and is precipitated by the addition of sodium chloride

Molecular Mechanism

It is known that Sodium trimetaphosphate can undergo hydrolysis to form acyclic sodium triphosphate

Temporal Effects in Laboratory Settings

It is known that Sodium trimetaphosphate can be produced industrially by heating sodium dihydrogen phosphate to 550 °C

Metabolic Pathways

It is known that Sodium trimetaphosphate can be synthesized from sodium chloride and orthophosphoric acid

Comparaison Avec Des Composés Similaires

Sodium Triphosphate (Na₅P₃O₁₀): Similar in structure but differs in the number of phosphate units.

Sodium Tetraphosphate (Na₆P₄O₁₃): Contains four phosphate units and has different applications.

Uniqueness:

Propriétés

Key on ui mechanism of action |

Condensed phosphates (CP) used as food additives depressed the growth of 7 strains of Streptococcus mutans (serotype a-g) as assessed by disk diffusion methods. Minimal inhibitory concn (MIC) of condensed phosphates on Streptococcus mutans appeared to be related to their chelating capacity. The antibacterial action of condensed phosphates seemed largely bacteriostatic. Condensed phosphates depressed lactate production from glucose and sucrose by the cells of strain Kl-R. Condensed phosphates depressed insoluble glucan production from sucrose by the cells of Kl-R. The inhibition of sugar metabolism may be due to the interference of sugar transport into Streptococcus mutans induced by the chelation effects of condensed phosphates. Hamsters were inoculated orally with strain Kl-R and reared on the high-sucrose diet No 2000 supplemented with 2% (wt/wt) condensed phosphates for 60 days. Dietary supplements of condensed phosphates were associated with reduced caries activity and plaque formation. |

|---|---|

Numéro CAS |

7785-84-4 |

Formule moléculaire |

H3NaO9P3 |

Poids moléculaire |

262.93 g/mol |

Nom IUPAC |

trisodium;2,4,6-trioxido-1,3,5,2λ5,4λ5,6λ5-trioxatriphosphinane 2,4,6-trioxide |

InChI |

InChI=1S/Na.H3O9P3/c;1-10(2)7-11(3,4)9-12(5,6)8-10/h;(H,1,2)(H,3,4)(H,5,6) |

Clé InChI |

DTDZJFRNMABDAF-UHFFFAOYSA-N |

SMILES |

[O-]P1(=O)OP(=O)(OP(=O)(O1)[O-])[O-].[Na+].[Na+].[Na+] |

SMILES isomérique |

[O-]P1(=O)OP(=O)(OP(=O)(O1)[O-])[O-].[Na+].[Na+].[Na+] |

SMILES canonique |

OP1(=O)OP(=O)(OP(=O)(O1)O)O.[Na] |

Key on ui other cas no. |

7785-84-4 |

Description physique |

Dry Powder; NKRA; Liquid; Other Solid Hexahydrate: Efflorescent solid; [Merck Index] White odorless powder; [MSDSonline] |

Numéros CAS associés |

13566-25-1 (Parent) |

Durée de conservation |

LOSES WATER ON STORAGE @ 20 °C /HEXAHYDRATE/ |

Synonymes |

calcium trimetaphosphate magnesium trimetaphosphate sodium trimetaphosphate trimetaphosphoric acid trimetaphosphoric acid, 99Tc-labeled cpd trimetaphosphoric acid, calcium (2:3) salt, hexahydrate trimetaphosphoric acid, magnesium (2:3) salt trimetaphosphoric acid, magnesium (2:3) salt, dodecahydrate trimetaphosphoric acid, ruthenium (+3) salt trimetaphosphoric acid, tripotassium salt trimetaphosphoric acid, trisodium salt |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Sodium trimetaphosphate (STMP) primarily interacts through chelation, forming stable complexes with metal cations. This property underpins many of its applications.

- In starch modification: STMP cross-links starch molecules by forming phosphate ester bonds with hydroxyl groups. [] This increases viscosity, improves freeze-thaw stability, and enhances shear and acid tolerance. [, ]

- In biomaterial applications: STMP crosslinks polymers like chitosan [] and gums [], influencing microparticle size, swelling capacity, and degradation rate, ultimately impacting drug release profiles. [, ]

- In enamel protection: STMP interacts with calcium ions, potentially forming calcium phosphate complexes on the enamel surface, hindering demineralization and promoting remineralization. [, , ]

ANone: Sodium trimetaphosphate is a cyclic triphosphate.

- Spectroscopic data:

ANone: STMP exhibits good material compatibility with various polymers and is stable under a range of conditions, making it suitable for diverse applications.

- Compatibility: STMP demonstrates compatibility with starches, [, , , ] cellulose, [] chitosan, [] gums, [] and polyvinylidene fluoride. []

- Stability:

- Thermal stability: STMP is stable at high temperatures, enabling its use in processes like starch modification at 130°C. []

- Hydrolytic stability: While generally stable, STMP can undergo hydrolysis in highly acidic or alkaline conditions. [, ]

- Grinding stability: Grinding STMP, especially at low pressure, can lead to its transformation to amorphous forms and the generation of higher chain phosphates. []

ANone: While not a traditional catalyst, STMP demonstrates interesting behavior in prebiotic chemistry.

- Peptide synthesis: STMP facilitates the formation of oligopeptides from glycine in alkaline conditions, potentially playing a role in prebiotic peptide synthesis. [] The addition of imidazole enhances this effect. []

ANone: Currently, the provided research articles do not delve extensively into the use of computational chemistry and modeling for sodium trimetaphosphate.

ANone: Limited information on the SAR of STMP is available within the provided research papers. Further investigation is required to understand how modifications to its cyclic structure influence its activity and selectivity.

- Stability: Controlling pH is crucial for maintaining STMP stability as extreme pH can induce hydrolysis. []

- Solubility: STMP exhibits good water solubility. []

- Bioavailability: While bioavailability data is not explicitly discussed, encapsulating STMP within microparticles, like those based on chitosan [] or xylan, [] can provide controlled release and potentially enhance its bioavailability.

ANone: The provided research primarily focuses on STMP's material properties and applications. Further research is needed to elucidate its PK/PD profile, including ADME characteristics and in vivo activity.

ANone: Several studies highlight the in vitro efficacy of STMP:

- Enamel protection: In vitro studies demonstrate that STMP, especially in nano-sized formulations, enhances the protective effect of fluoride against enamel demineralization. [, , ]

- Antimicrobial activity: STMP combined with silver nanoparticles shows antimicrobial efficacy against Streptococcus mutans and Candida albicans biofilms in vitro. []

- Biofilm modulation: TMPn, particularly with fluoride, can influence biofilm composition, increasing P and F levels and affecting ECM components. []

ANone: The provided research focuses primarily on material properties and in vitro applications of STMP, with no mention of resistance mechanisms. Further research is required to address this aspect.

A: While STMP is generally recognized as safe for use in food and cosmetics, [] high doses have been associated with adverse effects in animal studies:

- High-dose effects in rats: Rats fed a diet containing 10% STMP showed transient tubular necrosis. [] Other studies reported growth inhibition, kidney abnormalities, bone decalcification, and liver changes with chronic high-dose exposure. []

- Skin and eye irritation: High concentrations of STMP can be irritating to the skin and eyes. []

ANone: STMP research bridges disciplines like:

- Material science: Exploiting its cross-linking properties to modify starch, [, , , ] develop biomaterials, [, ] and create novel gel polymer electrolytes. []

- Dentistry: Investigating its role in enamel protection and remineralization. [, , ]

- Microbiology: Studying its impact on biofilms and potential as an antimicrobial agent. [, , ]

- Prebiotic chemistry: Exploring its involvement in peptide synthesis under early Earth conditions. []

ANone: Several alternatives to STMP exist, each with its own profile:

- Glutaraldehyde (GA): Commonly used as a crosslinking agent, but STMP-crosslinked scaffolds show higher degradation rates and superior cell viability compared to GA. []

- Sodium tripolyphosphate (STPP): Another crosslinking agent, but its effectiveness in starch phosphorylation is influenced by pH differently than STMP. []

- Other crosslinking agents: Epichlorohydrin is an alternative for starch modification, but STMP-crosslinked starch hydrogels exhibit higher swelling. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.